molecular formula C18H22IN3O2 B14779042 tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B14779042
M. Wt: 439.3 g/mol
InChI Key: FKNRJMZSQAHBBC-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, an imidazole moiety, and an iodophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.

    Introduction of the iodophenyl group: This step usually involves an iodination reaction using iodine or an iodinating reagent.

    Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving a suitable precursor.

    Attachment of the tert-butyl group: This is typically done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
  • (S)-tert-Butyl 2-(5-(4-chlorophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
  • (S)-tert-Butyl 2-(5-(4-fluorophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Uniqueness

The presence of the iodophenyl group in (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate makes it unique compared to its brominated, chlorinated, and fluorinated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNRJMZSQAHBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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